molecular formula C10H8ClNO2 B3037700 1-Chloro-6-methoxyisoquinolin-3-ol CAS No. 55086-31-2

1-Chloro-6-methoxyisoquinolin-3-ol

Cat. No. B3037700
CAS RN: 55086-31-2
M. Wt: 209.63 g/mol
InChI Key: SAFXBUQQGYMWAJ-UHFFFAOYSA-N
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Description

1-Chloro-6-methoxyisoquinolin-3-ol is a chemical substance used as a precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It has a linear formula of C10H8ClNO2 .


Synthesis Analysis

A convenient and efficient synthetic route to 1-Chloro-6-methoxyisoquinolin-3-ol and its derivatives involves carboxylation of 4-methoxy-2-methylbenzonitrile, subsequent conversion of the resulting 2-cyano-5-methoxy-phenylacetic acid to its acid chloride, and acid-promoted cyclization of the 2-cyano-5-methoxy-phenyl-acetyl chloride . This procedure offers a better overall yield than the previously reported route and is also less hazardous and more reproducible .


Molecular Structure Analysis

The molecular structure of 1-Chloro-6-methoxyisoquinolin-3-ol is represented by the InChI code: 1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(13)12-10(8)11/h2-5H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

1-Chloro-6-methoxyisoquinolin-3-ol has a molecular weight of 209.63 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of this compound have shown superior antifungal activity against Pythium recalcitrans . This suggests potential applications in the development of new antifungal agents .

Enzyme Activity Research

Studies have found that this compound can be involved in enzymatic reactions . For instance, it was used in a study investigating the kinetic resolution of a certain substrate by an enzyme, providing valuable insights into enzyme activity .

Material Science

In material science, “1-Chloro-6-methoxyisoquinolin-3-ol” could potentially be used in the development of new materials. Its unique chemical structure may contribute to the properties of these materials .

Bioassay Applications

The compound has been used in bioassays, which are tests used to assess the effects of a substance on a living organism . In this context, it could be used to study the biological effects of various isoquinoline derivatives .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing and eye/face protection .

Mechanism of Action

Mode of Action

The mode of action of 1-Chloro-6-methoxyisoquinolin-3-ol is not well-documented. As a derivative of isoquinoline, it may share some of the chemical properties of this class of compounds. Isoquinolines are known to be weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can undergo quaternization and conversion to N-oxides . .

Pharmacokinetics

It is also known to inhibit CYP1A2 . These properties may impact the bioavailability of the compound.

properties

IUPAC Name

1-chloro-6-methoxy-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(13)12-10(8)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFXBUQQGYMWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=O)NC(=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6-methoxyisoquinolin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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